molecular formula C14H10N2O B1463173 2-(4-Cyanobenzoyl)-6-methylpyridine CAS No. 1187165-98-5

2-(4-Cyanobenzoyl)-6-methylpyridine

Cat. No.: B1463173
CAS No.: 1187165-98-5
M. Wt: 222.24 g/mol
InChI Key: KSRPGDSAKYTEQC-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanobenzoyl group attached to the second position of a 6-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzoyl)-6-methylpyridine typically involves the reaction of 4-cyanobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyanobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 2-(4-Carboxybenzoyl)-6-methylpyridine

    Reduction: 2-(4-Benzyl)-6-methylpyridine

    Substitution: 2-(4-Cyanobenzoyl)-3-nitro-6-methylpyridine

Scientific Research Applications

2-(4-Cyanobenzoyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzoyl chloride
  • 4-Cyanobenzoic acid
  • 4-Methylpyridine

Uniqueness

2-(4-Cyanobenzoyl)-6-methylpyridine is unique due to the presence of both a cyanobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse research and industrial contexts.

Properties

IUPAC Name

4-(6-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-3-2-4-13(16-10)14(17)12-7-5-11(9-15)6-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRPGDSAKYTEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245637
Record name 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-98-5
Record name 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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